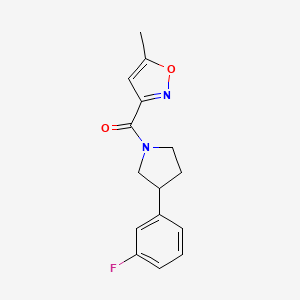

(3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

説明

特性

IUPAC Name |

[3-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c1-10-7-14(17-20-10)15(19)18-6-5-12(9-18)11-3-2-4-13(16)8-11/h2-4,7-8,12H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVGUVQAXLPQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone, often referred to as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other relevant pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a 3-fluorophenyl group and a 5-methylisoxazole moiety. Its molecular formula is with a molecular weight of approximately 270.30 g/mol.

Antibacterial Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values of various related compounds indicate their effectiveness against common bacterial strains.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0048 |

| Compound B | Escherichia coli | 0.0195 |

| Compound C | Bacillus mycoides | 0.0098 |

| This compound | Staphylococcus aureus | TBD |

The data suggests that compounds with halogen substitutions, such as fluorine, enhance the antibacterial activity, potentially due to increased lipophilicity and binding affinity to bacterial targets .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. In vitro tests have indicated that certain pyrrolidine derivatives can inhibit the growth of fungi effectively.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound Name | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | Candida albicans | 0.0048 |

| Compound E | Fusarium oxysporum | 0.039 |

| This compound | Candida albicans | TBD |

The antifungal activity is attributed to the ability of these compounds to disrupt fungal cell wall synthesis or function, leading to cell death .

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Disruption of Membrane Integrity : It could compromise the integrity of microbial cell membranes, leading to cell lysis.

- Targeting Specific Receptors : The presence of the fluorophenyl group may enhance binding to specific microbial receptors, increasing efficacy.

Case Studies

Several case studies have explored the effectiveness of similar pyrrolidine derivatives in clinical settings:

- Case Study on Antibacterial Efficacy :

- A study involving a series of pyrrolidine compounds demonstrated that those with fluorine substitutions had significantly lower MIC values against resistant strains of Staphylococcus aureus.

- Case Study on Antifungal Treatment :

- Clinical trials indicated that derivatives similar to this compound were effective in treating systemic fungal infections in immunocompromised patients.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a class of fluorinated pyrrolidine-isoxazole hybrids. Below is a detailed comparison with two closely related analogs from :

Table 1: Structural and Physicochemical Comparison

| Compound ID | D398-0985 | D398-0989 | Target Compound* |

|---|---|---|---|

| Structure | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl][2-(3-fluorophenyl)pyrrolidin-1-yl]methanone | 2-(3-Fluorophenyl)pyrrolidin-1-ylmethanone | (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone |

| Molecular Formula | C20H16F2N2O2 | C20H17FN2O2 | C20H17FN2O2 |

| Molecular Weight | 354.35 g/mol | 336.36 g/mol | ~336.36 g/mol |

| Key Substituents | - 4-Fluorophenyl (isoxazole) - 3-Fluorophenyl (pyrrolidine) |

- Phenyl (isoxazole) - 3-Fluorophenyl (pyrrolidine) |

- 5-Methyl (isoxazole) - 3-Fluorophenyl (pyrrolidine) |

| Available Quantity | 17 mg | 60 mg | Not specified in evidence |

Key Differences and Implications

Fluorine Substitution: D398-0985 contains two fluorine atoms, increasing its molecular weight and lipophilicity compared to the target compound and D398-0988. Fluorine at the 4-position on the isoxazole may enhance metabolic stability but reduce solubility .

Isoxazole Substituents :

- Replacing the phenyl (D398-0989) or 4-fluorophenyl (D398-0985) group with a 5-methyl group (target) reduces steric bulk, which could improve binding to flat hydrophobic pockets in biological targets (e.g., enzymes or receptors).

Synthetic Accessibility: The higher availability of D398-0989 (60 mg vs. 17 mg for D398-0985) suggests that non-fluorinated isoxazole derivatives are easier to synthesize or purify, possibly due to fewer reactive intermediates or byproducts .

Research Findings and Functional Insights

- Fluorine Impact : Fluorine at the pyrrolidine’s 3-position (common in all three compounds) likely enhances electron-withdrawing effects, stabilizing the pyrrolidine ring and influencing intermolecular interactions (e.g., hydrogen bonding or dipole-dipole interactions) .

- Methyl vs. Phenyl : The 5-methyl group on the target compound’s isoxazole may confer better pharmacokinetic properties (e.g., oral bioavailability) compared to bulkier phenyl analogs, as smaller substituents often reduce first-pass metabolism .

Limitations and Gaps in Evidence

- No direct biological data (e.g., IC50, binding assays) for the target compound are provided in the evidence. Comparisons are based solely on structural and physicochemical inferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。